molecular formula C15H12BrNO3 B12904182 Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate

Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B12904182
M. Wt: 334.16 g/mol
InChI Key: GSDKJAJTNBSBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a dihydrobenzofuran ring, which is further esterified with a methyl group at the carboxylate position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.

Scientific Research Applications

Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloropyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate
  • Methyl 2-(2-fluoropyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate
  • Methyl 2-(2-iodopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate

Uniqueness

Methyl 2-(2-bromopyridin-3-yl)-2,3-dihydrobenzofuran-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

methyl 2-(2-bromopyridin-3-yl)-2,3-dihydro-1-benzofuran-5-carboxylate

InChI

InChI=1S/C15H12BrNO3/c1-19-15(18)9-4-5-12-10(7-9)8-13(20-12)11-3-2-6-17-14(11)16/h2-7,13H,8H2,1H3

InChI Key

GSDKJAJTNBSBJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(C2)C3=C(N=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.